molecular formula C20H20N2O3 B5002658 1-ethyl-6-methoxy-N-(4-methylphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide

1-ethyl-6-methoxy-N-(4-methylphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide

Cat. No. B5002658
M. Wt: 336.4 g/mol
InChI Key: HVIJSSBMKZZGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-methoxy-N-(4-methylphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide, also known as Etonitazene, is a synthetic opioid analgesic drug that was first synthesized in the 1950s. It has been used in scientific research to study the opioid receptor system and its effects on pain management.

Mechanism of Action

1-ethyl-6-methoxy-N-(4-methylphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide acts on the mu-opioid receptor to produce analgesia, sedation, and euphoria. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been found to have a high potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

1-ethyl-6-methoxy-N-(4-methylphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been used in lab experiments to study the opioid receptor system and to develop new opioid analgesics. Its advantages include its potency and selectivity for the mu-opioid receptor. However, its limitations include its high potential for abuse and addiction, which makes it difficult to use in clinical settings.

Future Directions

There are many future directions for research on 1-ethyl-6-methoxy-N-(4-methylphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide and the opioid receptor system. Some possible areas of study include the development of new opioid analgesics that are less addictive and have fewer side effects, the identification of new opioid receptors and ligands, and the study of the interactions between opioids and other neurotransmitter systems.

Synthesis Methods

1-ethyl-6-methoxy-N-(4-methylphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is synthesized from the reaction of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with N-(4-methylphenyl)ethanamide in the presence of a reducing agent, such as lithium aluminum hydride. The resulting intermediate is then reacted with ethyl chloroformate to form the final product.

Scientific Research Applications

1-ethyl-6-methoxy-N-(4-methylphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been used in scientific research to study the opioid receptor system and its effects on pain management. It has been found to be a potent agonist of the mu-opioid receptor and has been used to study the binding of opioids to this receptor.

properties

IUPAC Name

1-ethyl-6-methoxy-N-(4-methylphenyl)-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-22-12-17(20(24)21-14-7-5-13(2)6-8-14)19(23)16-11-15(25-3)9-10-18(16)22/h5-12H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIJSSBMKZZGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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